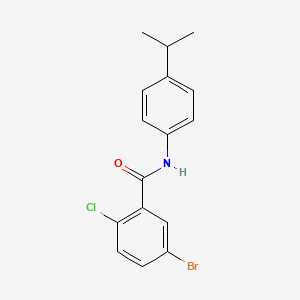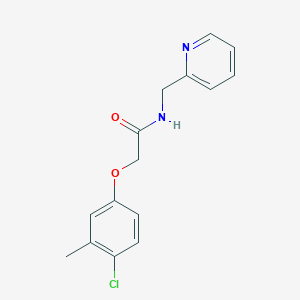![molecular formula C21H17ClN2O3 B4760025 N-(4-{[(4-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4760025.png)
N-(4-{[(4-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide
Übersicht
Beschreibung
N-(4-{[(4-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its anti-tumor properties. Sorafenib was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the US FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
Sorafenib inhibits the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, Sorafenib disrupts several signaling pathways that are critical for tumor growth and survival.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. Sorafenib has also been shown to inhibit the proliferation and migration of cancer cells, as well as to reduce the formation of new blood vessels that are critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib is a well-studied small molecule inhibitor that has been extensively characterized for its anti-tumor properties. Sorafenib is also commercially available, making it readily accessible for laboratory experiments. However, Sorafenib has several limitations, including its relatively low potency and selectivity for its target kinases.
Zukünftige Richtungen
Future research on Sorafenib may focus on developing more potent and selective inhibitors of its target kinases. Additionally, Sorafenib may be used in combination with other anti-cancer agents to enhance its anti-tumor properties. Finally, Sorafenib may be used in combination with immunotherapy agents to enhance the immune response against cancer cells.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its anti-tumor properties and has been shown to inhibit the growth of a variety of cancer cell lines, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Sorafenib has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of tumors.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-[(4-methoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-12-4-15(5-13-19)21(26)23-17-8-2-14(3-9-17)20(25)24-18-10-6-16(22)7-11-18/h2-13H,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWRQMKXHAJBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4759942.png)
![N-1,3-benzodioxol-5-yl-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4759947.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4759955.png)


![2-{[(2-bromobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4759968.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B4759981.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4759990.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4759993.png)
![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4759996.png)
![(1-amino-8,8-dimethyl-5-phenyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B4760004.png)
![ethyl 2-(ethyl{[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4760006.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4760033.png)
